molecular formula C27H17FN2S B15007620 5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole

5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole

Cat. No.: B15007620
M. Wt: 420.5 g/mol
InChI Key: PGVOFOFYWOPDPF-UHFFFAOYSA-N
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Description

5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is a complex organic compound that features a unique structure combining dibenzo[b,d]thiophene, fluorophenyl, and phenyl groups with an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactionsKey reagents and catalysts such as palladium, copper, and specific ligands are often employed to facilitate these transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring proper handling and disposal of reagents and by-products to meet environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism by which 5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole exerts its effects depends on its application. In organic electronics, its mechanism involves the efficient transfer of electrons or holes, facilitated by its conjugated structure. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through specific binding interactions, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiophene: A simpler structure lacking the imidazole and fluorophenyl groups.

    4-Phenyl-1H-imidazole: Contains the imidazole core but lacks the dibenzo[b,d]thiophene and fluorophenyl groups.

    2-(4-Fluorophenyl)-4-phenyl-1H-imidazole: Similar but without the dibenzo[b,d]thiophene group.

Uniqueness

5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is unique due to its combination of structural elements, which confer specific electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Properties

Molecular Formula

C27H17FN2S

Molecular Weight

420.5 g/mol

IUPAC Name

4-dibenzothiophen-3-yl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole

InChI

InChI=1S/C27H17FN2S/c28-20-13-10-18(11-14-20)27-29-25(17-6-2-1-3-7-17)26(30-27)19-12-15-22-21-8-4-5-9-23(21)31-24(22)16-19/h1-16H,(H,29,30)

InChI Key

PGVOFOFYWOPDPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)C6=CC=CC=C6S5

Origin of Product

United States

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